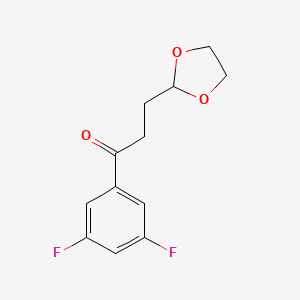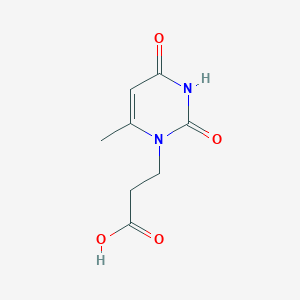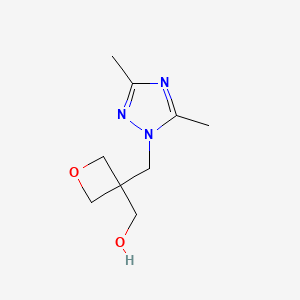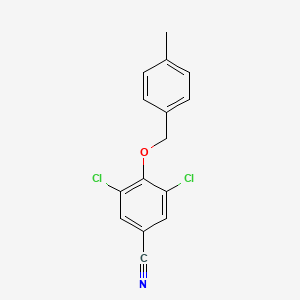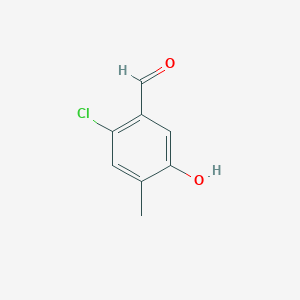
2-Chloro-5-hydroxy-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-4-methylbenzaldehyde typically involves the chlorination of 4-hydroxy-3-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
Oxidation: 2-Chloro-5-hydroxy-4-methylbenzoic acid.
Reduction: 2-Chloro-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5-hydroxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-hydroxy-4-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The chlorine atom can influence the compound’s electronic properties, making it more reactive towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-methylbenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of a chlorine atom, widely used as a flavoring agent.
2-Hydroxy-5-methylbenzaldehyde: Similar structure but lacks the chlorine atom, used in different synthetic applications.
Uniqueness
2-Chloro-5-hydroxy-4-methylbenzaldehyde is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C8H7ClO2 |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
2-chloro-5-hydroxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-4,11H,1H3 |
Clave InChI |
MVHBVDOIWDTKQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13005337.png)
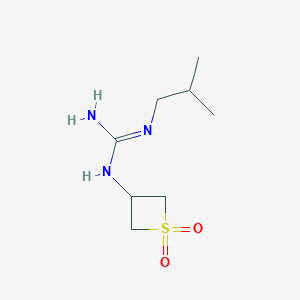
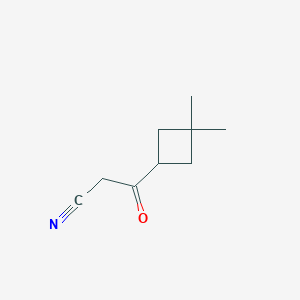
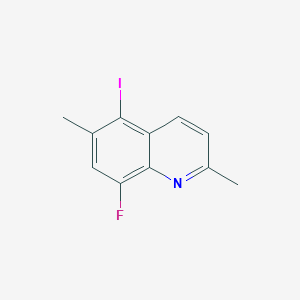
![4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005373.png)
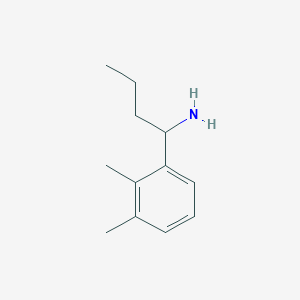
![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)
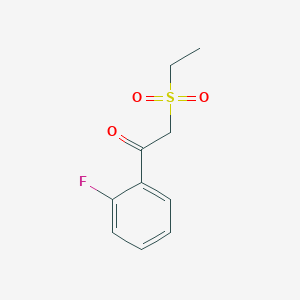

![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13005406.png)
